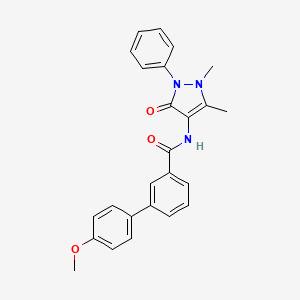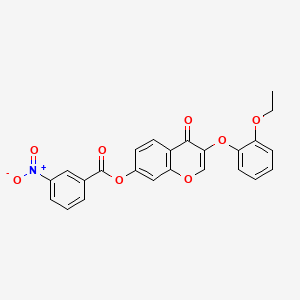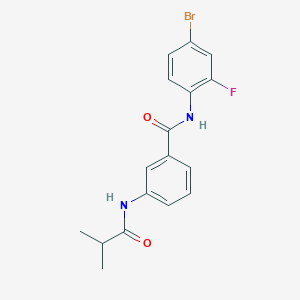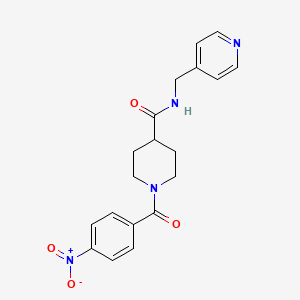
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4'-methoxy-3-biphenylcarboxamide
Übersicht
Beschreibung
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide” is a compound that was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . It has been characterized by single crystal XRD analysis .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Chemical Reactions Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Physical and Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Research demonstrates the utility of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4'-methoxy-3-biphenylcarboxamide in heterocyclic synthesis. A study by Fadda et al. (2012) employed it as a key intermediate for synthesizing various derivatives like pyrazole, pyridine, and pyrimidine, indicating its versatility in chemical synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).
Structural Characterization and Analysis
The compound has been used for structural studies, including X-ray structure characterization and density functional theory (DFT) calculations. Saeed et al. (2020) synthesized new derivatives and analyzed their molecular structures, revealing key insights into intermolecular interactions and stabilization mechanisms (Saeed et al., 2020).
Biological Evaluation
In the field of medicinal chemistry, this compound has been utilized for synthesizing benzamide derivatives with potential biological applications. Saeed et al. (2015) highlighted its use in producing compounds that may interact with nucleotide protein targets, demonstrating its significance in drug chemistry (Saeed et al., 2015).
Anti-Cancer Activities
Another significant application is in the development of anti-cancer agents. Ghorab et al. (2014) utilized 4-aminoantipyrine, a derivative of this compound, for creating pyrazolone derivatives with anti-breast cancer activity, indicating its potential in cancer treatment research (Ghorab, El-Gazzar, & Alsaid, 2014).
Antibacterial Properties
The compound has also been used in synthesizing Schiff bases with antibacterial properties. Asiri and Khan (2010) reported the synthesis of derivatives containing the compound, which showed significant antibacterial activity against various bacterial strains, suggesting its use in developing new antibacterial agents (Asiri & Khan, 2010).
Hydrogen Bonding in Molecular Structures
Research has also focused on understanding the hydrogen bonding and molecular conformations of derivatives of this compound. Narayana et al. (2016) studied different molecular conformations and hydrogen bonding in acetamide derivatives, providing insight into the structural aspects of these molecules (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Anti-Inflammatory and Analgesic Agents
Another area of application is in the synthesis of novel anti-inflammatory and analgesic agents. Fadda and Elattar (2015) reported the synthesis of enaminonitrile derivatives of antipyrine, showcasing the anti-inflammatory and analgesic activities of these compounds (Fadda & Elattar, 2015).
Kinase Selectivity in Tumor Treatment
Liu et al. (2012) explored the role of pyrazolone-based class II c-Met inhibitors in tumor treatment, demonstrating improved kinase selectivity. This research suggests the potential of derivatives in developing therapeutic agents for tumors (Liu et al., 2012).
Antimycobacterial Activity
In the search for tuberculosis treatments, Ahsan et al. (2012) synthesized and evaluated the antimycobacterial activity of novel analogues, pointing to potential applications in tuberculosis therapy (Ahsan et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-23(25(30)28(27(17)2)21-10-5-4-6-11-21)26-24(29)20-9-7-8-19(16-20)18-12-14-22(31-3)15-13-18/h4-16H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMAZSQOOHZMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3539956.png)
![3-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3539966.png)

![(Z)-2-METHYL-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3539981.png)



![N-(2,4-dichlorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3540002.png)

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3540009.png)
![2-bromo-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3540024.png)
![2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B3540028.png)
![3-[(5E)-5-(5-chloro-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3540051.png)
![4-[[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B3540066.png)
